
(2,3-Dimethoxypyridin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dimethoxypyridin-4-yl)methanol is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 3 positions and a hydroxymethyl group at the 4 position of the pyridine ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxypyridin-4-yl)methanol typically involves the reaction of 2,3-dimethoxypyridine with formaldehyde under basic conditions . The reaction proceeds via nucleophilic addition of the pyridine nitrogen to the formaldehyde, followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
(2,3-Dimethoxypyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 2,3-Dimethoxypyridine-4-carboxylic acid.
Reduction: 2,3-Dimethoxypyridin-4-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
(2,3-Dimethoxypyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,3-Dimethoxypyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and hydroxymethyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
(5-Chloro-2,3-dimethoxypyridin-4-yl)methanol: Similar structure with a chlorine atom at the 5 position.
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol: Similar structure with a chlorine atom at the 2 position.
Uniqueness
(2,3-Dimethoxypyridin-4-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxymethyl groups allows for versatile chemical modifications and interactions .
特性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
(2,3-dimethoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C8H11NO3/c1-11-7-6(5-10)3-4-9-8(7)12-2/h3-4,10H,5H2,1-2H3 |
InChIキー |
WTOMEAAZZRFJFI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CN=C1OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


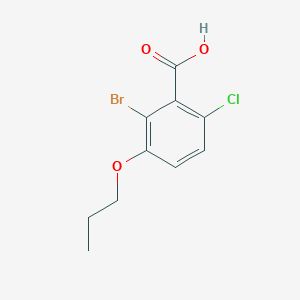

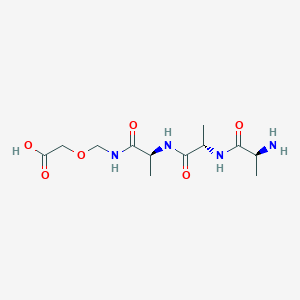
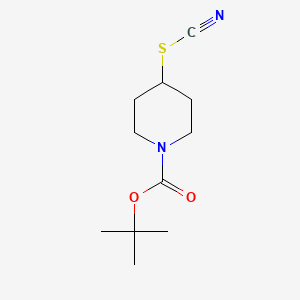
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14020770.png)
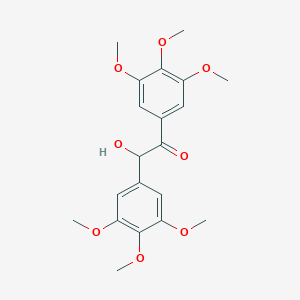
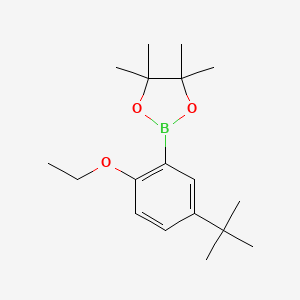
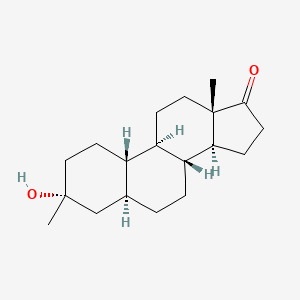

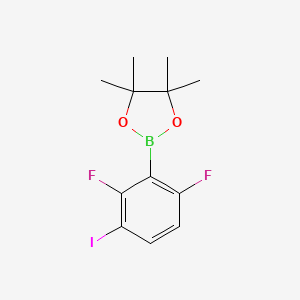
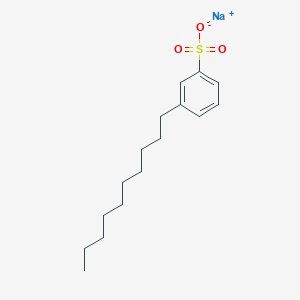
![(5-Methylimidazo[1,2-A]pyridin-6-YL)methanamine](/img/structure/B14020799.png)

![isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14020823.png)
